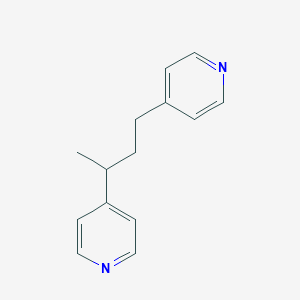
4,4'-(Butane-1,3-diyl)dipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di(4-pyridyl)butane is an organic compound that belongs to the class of bipyridine derivatives It consists of a butane backbone with pyridyl groups attached at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Di(4-pyridyl)butane can be synthesized through several methods. One common approach involves the coupling of pyridine derivatives using metal catalysts. For example, the Suzuki coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst, can be used to synthesize bipyridine derivatives . Another method is the Stille coupling, which uses organotin compounds as coupling partners . These reactions typically require specific reaction conditions, such as the presence of a base, a suitable solvent, and controlled temperature.
Industrial Production Methods
Industrial production of 1,3-Di(4-pyridyl)butane often involves large-scale coupling reactions using efficient catalytic systems. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Advances in catalytic systems and reaction optimization have led to more efficient and cost-effective production methods .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di(4-pyridyl)butane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridyl groups to their corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or hydrazine hydrate can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
1,3-Di(4-pyridyl)butane has a wide range of applications in scientific research:
Biology: The compound’s ability to form coordination complexes makes it useful in studying metalloproteins and enzyme mimics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism by which 1,3-Di(4-pyridyl)butane exerts its effects is primarily through its ability to coordinate with metal ions. The pyridyl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can exhibit unique electronic, optical, and catalytic properties, depending on the nature of the metal ion and the coordination environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Di(3-pyridyl)propane: Similar in structure but with a different backbone length and position of pyridyl groups.
1,4-Di(4-pyridyl)butane: Another bipyridine derivative with a different substitution pattern.
Uniqueness
1,3-Di(4-pyridyl)butane is unique due to its specific structural arrangement, which allows for the formation of distinct coordination complexes. Its ability to act as a bidentate ligand with a flexible backbone makes it particularly valuable in the design of supramolecular structures and materials .
Propriétés
Numéro CAS |
109688-58-6 |
|---|---|
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
4-(4-pyridin-4-ylbutan-2-yl)pyridine |
InChI |
InChI=1S/C14H16N2/c1-12(14-6-10-16-11-7-14)2-3-13-4-8-15-9-5-13/h4-12H,2-3H2,1H3 |
Clé InChI |
IHTVOGSYVVBRFF-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC=NC=C1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)

![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
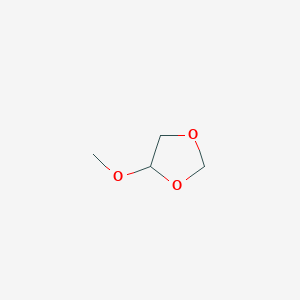
![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
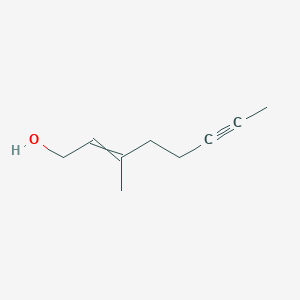
![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)
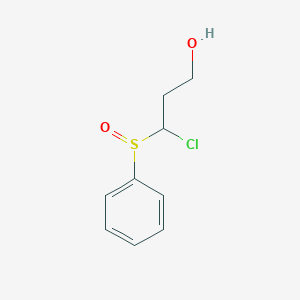
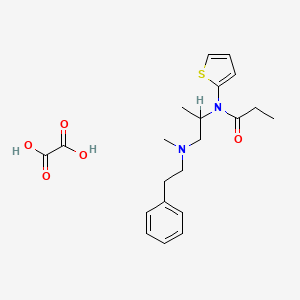

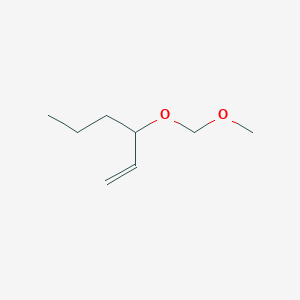
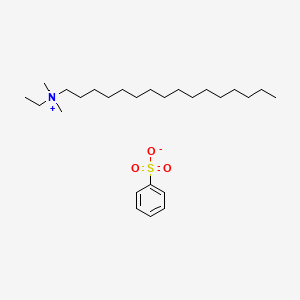

![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)
